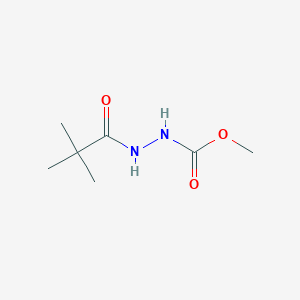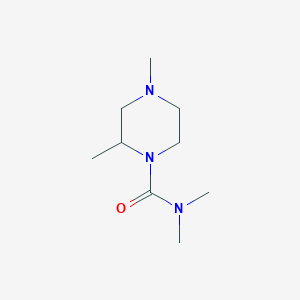
Acetamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant properties. It has also been shown to enhance the activity of certain proteins involved in plant growth and stress response, leading to its potential applications in agriculture.
Efectos Bioquímicos Y Fisiológicos
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its potential as a therapeutic agent for diseases such as cancer and arthritis. In vivo studies have shown that it can enhance plant growth and resistance to stressors such as drought and pests. It has also been shown to have potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has several advantages and limitations for lab experiments. Its synthesis method is relatively straightforward, making it readily available for research purposes. It has also been shown to have multiple potential applications in various fields, providing researchers with a wide range of opportunities for investigation. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, its potential applications in medicine and agriculture require further investigation to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-. In medicine, further investigation is needed to determine its potential as a therapeutic agent for diseases such as cancer and arthritis. In agriculture, research could focus on its potential applications in enhancing plant growth and resistance to stressors such as drought and pests. In environmental science, further investigation is needed to determine its potential as a water treatment agent. Additionally, further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy for various applications.
In conclusion, Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and environmental science. Its synthesis method is relatively straightforward, and it has multiple potential applications, providing researchers with a wide range of opportunities for investigation. Further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy for various applications.
Métodos De Síntesis
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- can be synthesized through a multistep process. The first step involves the reaction of 2-amino-4,5,7-trimethylbenzothiazole with 1,2-dibromoethane to form 2-(2-bromoethylamino)-4,5,7-trimethylbenzothiazole. This intermediate is then reacted with sodium hydroxide and chloroacetamide to yield Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.
Aplicaciones Científicas De Investigación
Acetamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and arthritis. In agriculture, it has been studied for its ability to enhance plant growth and resistance to stressors such as drought and pests. In environmental science, it has been shown to have potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
Propiedades
Número CAS |
120164-65-0 |
|---|---|
Nombre del producto |
Acetamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Fórmula molecular |
C12H14N2O2S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N2O2S/c1-5-6(2)10(16)7(3)11-9(5)14-12(17-11)13-8(4)15/h16H,1-4H3,(H,13,14,15) |
Clave InChI |
ZSWMLKRBFROSEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C)C)O)C |
Sinónimos |
Acetamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















